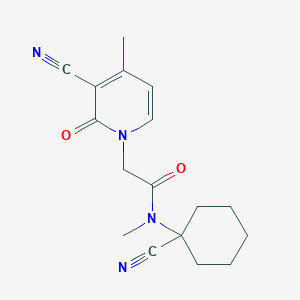
2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its complex structure, which includes a cyano group, a methyl group, and a dihydropyridinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dihydropyridinone core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and an amine.
Introduction of the cyano group: This step may involve the use of cyanating agents like sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the cyclohexyl and methyl groups: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of catalysts: To enhance reaction rates and selectivity.
Control of temperature and pressure: To maintain optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyridine derivatives are known to be effective.
Industry: In the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-N-methylacetamide would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme inhibition: By binding to the active site of enzymes and preventing substrate access.
Receptor modulation: By interacting with cellular receptors and altering their signaling pathways.
Pathway involvement: The compound may influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(cyclohexyl)-N-methylacetamide: Lacks the additional cyano group on the cyclohexyl ring.
2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-acetamide: Lacks the methyl group on the acetamide moiety.
Uniqueness
The presence of both cyano groups and the specific substitution pattern in 2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-N-methylacetamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-cyano-4-methyl-2-oxopyridin-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-6-9-21(16(23)14(13)10-18)11-15(22)20(2)17(12-19)7-4-3-5-8-17/h6,9H,3-5,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKAOKYKZMYEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)CC(=O)N(C)C2(CCCCC2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














